Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibitors
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is involved in studies related to cholinesterase inhibition. A study prepared a series of compounds including benzyl pyrrolidine-1-carboxylates and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE, and some expressed anti-BChE activity comparable with rivastigmine. Their in vitro cytotoxicity was screened using a human monocytic leukemia THP-1 cell line, showing insignificant toxicity (Pizova et al., 2017).
Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids
The compound has been involved in the synthesis of complex structures like Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids. This synthesis involved transformations and reactions that are significant in organic chemistry research and compound development (Bencková & Krutošíková, 1997).
Antimicrobial Activity
In another study, derivatives of pyrrolidine-2-carboxylate were designed, synthesized, and evaluated for their antimicrobial activity against different bacterial and fungal strains. These derivatives demonstrated interesting antibacterial activity, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Catalysis and Organic Synthesis
The compound is also utilized in the field of catalysis and organic synthesis. Studies have shown its involvement in platinum-catalyzed intramolecular hydroamination reactions, highlighting its role in forming pyrrolidine derivatives (Bender & Widenhoefer, 2005).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVZWQKSRFTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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